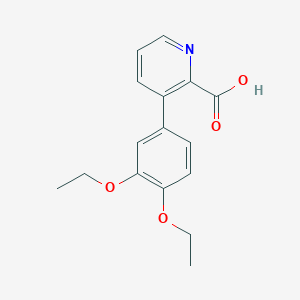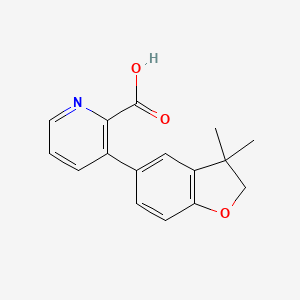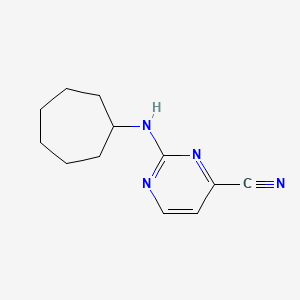
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a pyridine derivative that has a bromine atom and a dioxane ring attached to it. It is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and bacterial cell wall synthesis. It may also have antioxidant and anti-inflammatory properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and a bactericidal effect on certain types of bacteria. It has also been found to have potential as a neuroprotective agent for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide in lab experiments is that it has shown activity against certain types of cancer cells and bacteria, which makes it a promising candidate for further study. Additionally, this compound has been found to have potential as a therapeutic agent for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide. One direction is to investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies can be conducted to determine its toxicity and pharmacokinetics in vivo. Finally, this compound can be modified to improve its potency and selectivity against cancer cells and bacteria.
Synthesis Methods
The synthesis of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with 1,4-dioxane-2-methanol in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with bromine to yield the final product. The yield of this synthesis method is around 60%.
Scientific Research Applications
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been found to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-2-1-3-13-10(9)11(15)14-6-8-7-16-4-5-17-8/h1-3,8H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIAJZBRQAQVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


